molecular formula C16H21NO4 B8717677 tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

Cat. No. B8717677
M. Wt: 291.34 g/mol
InChI Key: MZBJCRNZEDCXLB-UHFFFAOYSA-N
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Patent
US07186715B2

Procedure details

To a 0° C. solution of (116.9 g, 401.2 mmol) material from Step B in DCM (800 mL) was added 200 mL of TFA dropwise over 15 minutes. After removing the cooling bath, the mixture was stirred for about 2.5 hours and then concentrated to dryness. The residue was dissolved in 500 mL of DCM and saturated aqueous sodium bicarbonate is slowly added until the mixture was slightly basic. The organic portion was separated and the aqueous portion is extracted two times with DCM. The combined organic portions were dried (Na2SO4) and concentrated to dryness. The residue was dissolved in 800 mL of DCM and DIPEA (57.0 g, 441.4 mmol) was added. To the mixture was added di-tert-butyl dicarbonate (96.3 g, 441.4 mmol) in five portions over 45 minutes and then stirred at r.t. for 16 hours. The mixture was washed with 10% aqueous sodium bisulfate, and the organic portion was separated and the aqueous portion is extracted two times with DCM. The combined organic extracts were dried ((Na2SO4) and concentrated to dryness. The resulting residue was dissolved in a small amount of DCM and filtered through 7 inch silica gel in a 2L sintered glass funnel eluting with 25% EtOAc/hexanes. The eluent was concentrated to dryness and the enantiomers were separated by chiral chromatography. The first eluting isomer was labeled as isomer #1 and the second eluting is labeled as isomer #2, which afforded about 52.6 g (45%) of the final compound (isomer 2). EIS-MS 292 [M+1].
Name
material
Quantity
116.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
96.3 g
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(O)(C(F)(F)F)=O.CCN(C(C)C)C(C)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(Cl)Cl>[C:17]([O:16][C:14]([N:13]1[CH2:12][C:7]2[C:6](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:21])=[O:15])([CH3:18])([CH3:20])[CH3:19]

Inputs

Step One
Name
material
Quantity
116.9 g
Type
reactant
Smiles
COC(C=CC1=C(C=CC=C1)CNC(=O)OC(C)(C)C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
96.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the cooling bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 mL of DCM
ADDITION
Type
ADDITION
Details
saturated aqueous sodium bicarbonate is slowly added until the mixture
CUSTOM
Type
CUSTOM
Details
The organic portion was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion is extracted two times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 800 mL of DCM
STIRRING
Type
STIRRING
Details
stirred at r.t. for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The mixture was washed with 10% aqueous sodium bisulfate
CUSTOM
Type
CUSTOM
Details
the organic portion was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion is extracted two times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried ((Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a small amount of DCM
FILTRATION
Type
FILTRATION
Details
filtered through 7 inch silica gel in a 2L sintered glass funnel
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the enantiomers were separated by chiral chromatography
WASH
Type
WASH
Details
the second eluting

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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